molecular formula C10H9ClN2O B131158 4-Chloro-8-methoxy-2-methylquinazoline CAS No. 154288-17-2

4-Chloro-8-methoxy-2-methylquinazoline

Cat. No.: B131158
CAS No.: 154288-17-2
M. Wt: 208.64 g/mol
InChI Key: NVOQXCVZNXOFMM-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-2-methylquinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with methoxyacetone under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the use of 2-chloromethyl-4-methylquinazoline derivatives, which are synthesized by reacting 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloroacetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

4-Chloro-8-methoxy-2-methylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methylquinazoline
  • 4-Chloro-6-methoxy-2-methylquinoline
  • 4-Chloro-2-methylquinazoline

Uniqueness

4-Chloro-8-methoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the quinazoline ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-8-methoxy-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQXCVZNXOFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444719
Record name 4-chloro-8-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154288-17-2
Record name 4-chloro-8-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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